molecular formula C10H15ClN4O2 B14503525 p-Guanidinophenylalanine hydrochloride CAS No. 64043-92-1

p-Guanidinophenylalanine hydrochloride

Cat. No.: B14503525
CAS No.: 64043-92-1
M. Wt: 258.70 g/mol
InChI Key: FGUIHKZJZSDDHP-QRPNPIFTSA-N
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Description

p-Guanidinophenylalanine hydrochloride: is a derivative of phenylalanine, an amino acid, where the para position of the phenyl ring is substituted with a guanidine group. This compound is often used in biochemical research due to its unique properties and interactions with enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Guanidinophenylalanine hydrochloride typically involves the introduction of a guanidine group to the phenylalanine molecule. One common method is the reaction of phenylalanine with a guanidinating agent under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would include steps such as purification, crystallization, and drying to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: p-Guanidinophenylalanine hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields smaller peptides or amino acids, while oxidation may produce urea derivatives .

Scientific Research Applications

p-Guanidinophenylalanine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of p-Guanidinophenylalanine hydrochloride involves its interaction with enzymes, particularly proteases. The guanidine group mimics the structure of arginine, allowing the compound to bind to the active site of enzymes like trypsin. This binding leads to the hydrolysis of the compound, providing valuable information about enzyme specificity and activity .

Comparison with Similar Compounds

    Arginine: Both arginine and p-Guanidinophenylalanine hydrochloride contain a guanidine group, making them substrates for similar enzymes.

    Phenylalanine: The parent compound of this compound, phenylalanine, lacks the guanidine group but shares the same phenyl ring structure.

Uniqueness: this compound is unique due to its combination of the phenylalanine backbone with a guanidine group, providing distinct biochemical properties and making it a valuable tool in enzymatic studies .

Properties

CAS No.

64043-92-1

Molecular Formula

C10H15ClN4O2

Molecular Weight

258.70 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(diaminomethylideneamino)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C10H14N4O2.ClH/c11-8(9(15)16)5-6-1-3-7(4-2-6)14-10(12)13;/h1-4,8H,5,11H2,(H,15,16)(H4,12,13,14);1H/t8-;/m0./s1

InChI Key

FGUIHKZJZSDDHP-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N=C(N)N.Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N=C(N)N.Cl

Origin of Product

United States

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